![molecular formula C11H17N3O3 B7439161 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one](/img/structure/B7439161.png)
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one, also known as ADX-71149, is a small molecule drug that has been developed as a potential treatment for various neurological and psychiatric disorders. The compound is a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in many brain functions.
Wirkmechanismus
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one acts as a positive allosteric modulator of mGluR2, which means that it enhances the receptor's response to glutamate by binding to a site on the receptor that is distinct from the glutamate binding site. This leads to a decrease in the release of glutamate, which is believed to contribute to the therapeutic effects of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one are mainly related to its modulation of mGluR2 activity. By reducing the release of glutamate, the compound may affect various brain functions that are regulated by this neurotransmitter, such as synaptic plasticity, learning, and memory. 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has also been shown to have anxiolytic and antidepressant effects in preclinical models, which may be related to its modulation of mGluR2 activity in specific brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one for lab experiments is its specificity for mGluR2, which allows researchers to study the role of this receptor in various brain functions and disorders. However, the compound's complex synthesis route and limited availability may pose some challenges for its use in large-scale experiments. Additionally, the lack of human clinical data on 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's safety and efficacy may limit its potential for translation to clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one, including:
1. Further investigation of the compound's therapeutic potential in various neurological and psychiatric disorders, based on preclinical and clinical data.
2. Development of new analogs and derivatives of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one with improved pharmacokinetic properties and efficacy.
3. Exploration of the molecular mechanisms underlying 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's effects on mGluR2 activity and its downstream signaling pathways.
4. Investigation of the role of mGluR2 in other brain functions and disorders, such as pain, epilepsy, and neurodegeneration.
5. Development of new tools and techniques for studying mGluR2 activity in vivo, such as imaging and electrophysiology methods.
In conclusion, 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one is a small molecule drug that has shown promising results in preclinical models of various neurological and psychiatric disorders. The compound's specificity for mGluR2 and its modulation of glutamate release make it a valuable tool for studying the role of this receptor in brain functions and disorders. Further research is needed to fully understand 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's therapeutic potential and its underlying mechanisms of action.
Synthesemethoden
The synthesis of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one involves a series of chemical reactions that start with the preparation of a key intermediate, 5-chloro-1-(3-nitrophenyl)-1H-pyrazole. This intermediate is then transformed into the final product through a sequence of steps that include reduction, cyclization, and substitution reactions. The overall synthesis route is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. The compound has shown promising results in reducing the symptoms of these disorders by modulating the activity of mGluR2, which is known to be dysregulated in many of these conditions. 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has also been tested in human clinical trials, although the results are not yet available.
Eigenschaften
IUPAC Name |
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-9(15)11(16)14-5-4-8-7(6-14)10(12)17-13-8/h9,15H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICWFVECLMKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC2=NOC(=C2C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

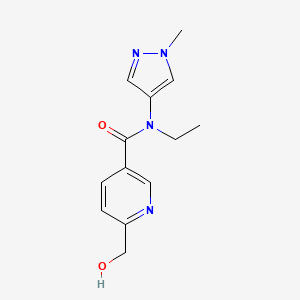
![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)
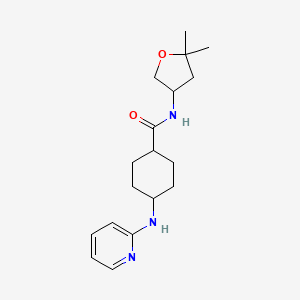
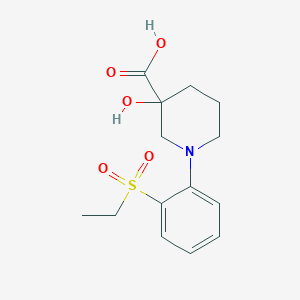
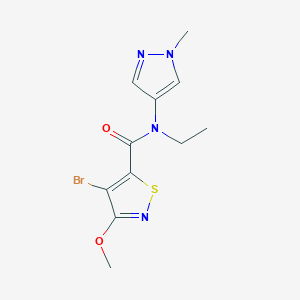

![N,N-dimethyl-4-[2-(1,2-thiazol-3-yloxy)acetyl]-1,4-diazepane-1-sulfonamide](/img/structure/B7439107.png)
![N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7439110.png)
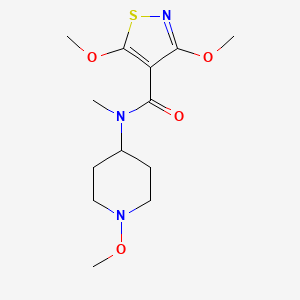
![2-pyridin-4-yl-N-(2-pyrimidin-5-ylethyl)spiro[3.3]heptane-2-carboxamide](/img/structure/B7439140.png)
![2-(difluoromethyl)-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]benzamide](/img/structure/B7439150.png)
![(1S,3R)-2,2-difluoro-3-methyl-N-[1-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439170.png)
![(1S,4S)-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7439176.png)
![4,4,4-trifluoro-1-(8-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylbutan-1-one](/img/structure/B7439182.png)